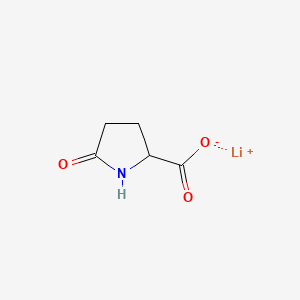

Lithium 5-oxo-DL-prolinate

Description

Significance of Pyrrolidone Carboxylic Acid Derivatives in Chemical Research

Pyrrolidone carboxylic acid, or pyroglutamic acid, is a derivative of the amino acid glutamic acid. Its derivatives form a class of compounds with a wide range of applications in chemical and biomedical research. The pyrrolidone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. mdpi.com

Research has demonstrated that derivatives of pyroglutamic acid are valuable precursors in the asymmetric synthesis of a variety of bioactive natural products and pharmaceuticals. researchgate.net They have been investigated for their potential as transdermal permeation enhancers. epa.gov Furthermore, the pyrrolidone structure is a key component in the development of nootropic drugs, which are substances that may enhance cognitive function. nih.gov The study of these derivatives continues to be an active area of research, with a focus on creating novel compounds with specific biological activities. researchgate.net

The Role of Lithium in Chemical Synthesis and Complexation

Lithium, the lightest of the alkali metals, plays a significant and multifaceted role in modern chemical synthesis. Its small ionic radius and high charge density confer unique properties that are exploited in a variety of chemical transformations. In organic synthesis, organolithium reagents are powerful bases and nucleophiles, essential for the formation of carbon-carbon bonds.

In the context of coordination chemistry, the lithium ion (Li⁺) readily forms complexes with a variety of organic and inorganic ligands. The coordination geometry of lithium can vary, though it most commonly adopts a four-coordinate tetrahedral arrangement. jst.go.jp The ability of lithium to form stable salts with organic acids, such as 5-oxo-DL-proline, is a key aspect of its chemical utility. These salts can exhibit distinct physical and chemical properties compared to the free acid, including altered solubility and stability. The formation of lithium salts is a common strategy to modify the physicochemical properties of a parent molecule.

Historical Context of Lithium and Pyrrolidone Derivatives in Academic Literature

The study of lithium and pyrrolidone derivatives has largely progressed along separate, albeit parallel, paths in academic literature. The therapeutic use of lithium salts dates back to the 19th century for conditions such as gout. jwatch.orggwern.net Its reintroduction into psychiatry in the mid-20th century for the treatment of mania marked a significant milestone in psychopharmacology. jwatch.orgnih.govnih.gov

The investigation of pyrrolidone derivatives gained momentum in the latter half of the 20th century, particularly with the discovery of the nootropic properties of piracetam, a cyclic derivative of GABA, in the late 1960s. nih.gov This spurred extensive research into the synthesis and biological activities of other pyrrolidone-containing compounds. nih.gov

The convergence of these two fields in the form of Lithium 5-oxo-DL-prolinate is a more recent development. A Chinese patent filed in the 21st century describes the preparation of an organic acid lithium-L-proline salt, highlighting its potential to offer a different in vivo distribution compared to inorganic lithium salts. google.com This suggests a growing interest in combining the properties of lithium with those of pyrrolidone derivatives to create novel chemical entities with potentially advantageous characteristics.

Stereochemical Considerations: DL Isomerism in Proline Derivatives

The "DL" in this compound refers to the presence of a racemic mixture, meaning it contains equal amounts of the D- and L-stereoisomers of 5-oxoproline. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds.

Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic structure, which imposes conformational constraints. The stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl and amino groups) is designated as either L or D. In nature, the L-isomer of amino acids is overwhelmingly predominant.

The synthesis of proline derivatives can be stereoselective, yielding a single enantiomer (either D or L), or non-selective, resulting in a racemic mixture (DL). The stereochemistry of proline derivatives can significantly influence their biological properties and their utility as chiral auxiliaries or catalysts in asymmetric synthesis. For instance, the alkylation of the lithium enolate of N-protected pyroglutamic acid esters has been shown to proceed with high stereospecificity. jst.go.jp

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₅H₆LiNO₃ | alfa-chemistry.com |

| Molecular Weight | 135.05 g/mol | alfa-chemistry.com |

| IUPAC Name | lithium;5-oxopyrrolidine-2-carboxylate | alfa-chemistry.com |

| Synonyms | This compound, Lithium pyroglutamate (B8496135) | alfa-chemistry.comnih.gov |

| CAS Number | 38609-03-9 | alfa-chemistry.com |

Structure

3D Structure of Parent

Properties

CAS No. |

38609-03-9 |

|---|---|

Molecular Formula |

C5H6LiNO3 |

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

LZDHMHVINGARJX-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC(=O)NC1C(=O)[O-] |

Origin of Product |

United States |

Structural Characterization Techniques and Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of Lithium 5-oxo-DL-prolinate, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the molecular structure, including the carbon framework and the number and environment of protons. For this compound, the focus is primarily on the 5-oxo-DL-prolinate anion, as the lithium cation (⁷Li) is NMR active but typically provides limited structural information about the organic component in standard experiments.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their arrangement in a molecule. The spectrum of the 5-oxo-DL-prolinate anion is expected to show distinct signals for the protons at positions 2, 3, and 4 of the pyrrolidone ring.

While specific experimental data for this compound is not widely published, the spectral data for its parent compound, pyroglutamic acid, provides a reliable reference. hmdb.cachemicalbook.com The deprotonation of the carboxylic acid to form the lithium salt will primarily affect the chemical shift of the adjacent proton (H2). This proton is expected to experience a slight upfield shift due to the increased electron density around the carboxylate group. The protons on the other carbons (H3 and H4) would be less affected.

Interactive Table: Predicted ¹H NMR Spectral Data for 5-oxo-DL-prolinate Anion

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |

| H2 | ~4.0-4.2 | Doublet of doublets (dd) | ~8.0, 4.0 |

| H3 (a) | ~2.2-2.4 | Multiplet (m) | - |

| H3 (b) | ~2.0-2.2 | Multiplet (m) | - |

| H4 | ~2.3-2.5 | Multiplet (m) | - |

Note: Data are estimations based on pyroglutamic acid spectra in aqueous solution. hmdb.canih.gov Actual values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the 5-oxo-DL-prolinate anion will give rise to a distinct signal. The formation of the lithium salt from pyroglutamic acid is expected to cause a downfield shift for the carboxylate carbon (C5) and the carbonyl carbon (C1) due to changes in electron density upon deprotonation. chemicalbook.comguidechem.com

Interactive Table: Predicted ¹³C NMR Spectral Data for 5-oxo-DL-prolinate Anion

| Carbon | Chemical Shift (ppm, predicted) |

| C1 (C=O, amide) | ~178-182 |

| C2 (CH) | ~58-62 |

| C3 (CH₂) | ~30-34 |

| C4 (CH₂) | ~25-29 |

| C5 (COO⁻) | ~180-184 |

Note: Data are estimations based on pyroglutamic acid spectra. chemicalbook.comresearchgate.net The exact chemical shifts can be influenced by the solvent and the nature of the cation.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes, intermolecular interactions, and the nature of ion pairing in solution. nih.gov For this compound, VT-NMR could be employed to study the interaction between the lithium cation and the carboxylate and amide groups of the prolinate anion. nih.gov

In related lithium-containing organic systems, VT-NMR has been used to probe lithium ion dynamics and the strength of coordination. researchgate.netresearchgate.net Such studies on this compound could reveal information about the degree of solvent separation of the ion pair and the potential for aggregation at different temperatures and concentrations. This can be particularly informative for understanding its behavior in different solvent environments.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nasa.gov In this compound, the key functional groups are the amide and the carboxylate. The formation of the carboxylate salt from the carboxylic acid results in a characteristic shift of the C=O stretching frequency. The broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) disappears and is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹, predicted) | Description |

| N-H Stretch | 3200-3300 | Amide N-H stretching |

| C=O Stretch (amide) | 1650-1690 | Amide I band |

| C=O Stretch (carboxylate) | 1550-1610 | Asymmetric stretching of COO⁻ |

| C=O Stretch (carboxylate) | 1400-1440 | Symmetric stretching of COO⁻ |

Note: Values are based on general ranges for amides and carboxylates and data from pyroglutamic acid. spectrabase.comchemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The 5-oxo-DL-prolinate anion is expected to have weak absorption in the UV region due to the n→π* transitions of the amide and carboxylate carbonyl groups. nih.gov The presence of the lithium ion is not expected to significantly alter the UV-Vis spectrum of the prolinate anion in dilute solutions, as the electronic transitions are localized on the organic part of the molecule. researchgate.net The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis rather than structural elucidation.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing a peak for the intact molecule or, more commonly, for the 5-oxo-DL-prolinate anion in negative ion mode. creative-proteomics.com

In negative ion mode, the base peak would correspond to the deprotonated pyroglutamic acid [M-H]⁻ at an m/z of approximately 128.03. nist.govmzcloud.org In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed depending on the sample purity and solvent system. The lithium salt itself might be observed as [M+Li]⁺ or [M+2Li-H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of a molecule with high confidence. This is crucial for confirming the identity of a new compound or verifying the purity of a known one. The cyclization of glutamic acid to pyroglutamic acid is a known phenomenon that can occur in the ion source of a mass spectrometer, which must be considered during analysis. acs.orgnih.gov

Interactive Table: Predicted HRMS Data for 5-oxo-DL-prolinate Anion

| Ion | Formula | Calculated m/z |

| [M-H]⁻ | C₅H₆NO₃⁻ | 128.0353 |

| [M+Li]⁺ | C₅H₇LiNO₃⁺ | 136.0581 |

| [M+Na]⁺ | C₅H₇NNaO₃⁺ | 152.0318 |

Note: Calculated m/z values are for the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for elucidating the atomic and molecular structure of a crystalline material. However, a thorough search of crystallographic databases and the broader scientific literature did not yield any specific XRD studies conducted on this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure Determination

There are no published single crystal X-ray diffraction studies for this compound. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the absolute configuration of chiral centers. Without such a study, the definitive crystal structure of this compound remains undetermined.

Analysis of Hydrogen Bonding Networks in Crystalline Structures

The analysis of hydrogen bonding networks is contingent upon the availability of a crystal structure determined through diffraction methods. As no such data exists for this compound, the nature of its intermolecular hydrogen bonds in the solid state, which would govern its crystal packing and physical properties, has not been characterized.

Conformational Analysis in the Solid State

Similarly, a detailed conformational analysis of the 5-oxo-DL-prolinate anion in its solid lithium salt form requires crystallographic data. Information regarding the puckering of the pyrrolidone ring and the orientation of the carboxylate group in the crystalline environment is not available.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure

EXAFS is a technique used to determine the local geometric structure around a specific atom. A search of the literature did not uncover any studies that have applied EXAFS spectroscopy to this compound to probe the local coordination environment of the lithium ion or other constituent atoms.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Oxidation States

XANES spectroscopy provides information about the oxidation state and coordination geometry of an absorbing atom. There are no published XANES spectra for this compound. While XANES studies have been performed on various other lithium-containing compounds, particularly in the context of battery materials, this specific compound has not been investigated using this technique.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding Environments

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. No XPS studies specifically analyzing this compound could be located in the scientific literature. Therefore, experimental data on its surface elemental composition and the bonding environments of its constituent atoms are not available.

Advanced Characterization for Material States

Advanced analytical techniques are crucial for elucidating the properties of this compound in various material states. These methods provide in-depth information regarding its behavior in solution, thermal stability, and purity.

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in a solution. nih.gov The method works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these intensity fluctuations yields the diffusion coefficient, which can then be used to calculate the hydrodynamic radius of the particles. nih.govazonano.com

For this compound, DLS can be employed to investigate its aggregation behavior in aqueous or other solvent systems. Such studies are critical for understanding how the compound behaves in solution, as the formation of aggregates can influence its properties. The technique is highly sensitive to the presence of larger particles, making it an excellent tool for detecting the onset of aggregation. azonano.com By monitoring changes in the hydrodynamic radius under varying conditions such as concentration, pH, temperature, or ionic strength, researchers can gain insights into the stability of the solution and the intermolecular forces at play. DLS is widely used for analyzing the aggregation states of various molecules, from proteins to nanoparticles. mdpi.comenovatia.com

Table 1: Hypothetical DLS Data for this compound Aggregation Study

| Concentration (mg/mL) | Temperature (°C) | Mean Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |

| 1 | 25 | 1.2 | 0.15 | Monodisperse solution, likely monomeric state |

| 10 | 25 | 1.5 | 0.20 | Slight increase in size, possible dimer formation |

| 10 | 50 | 25.8 | 0.45 | Significant aggregation upon heating |

| 20 | 25 | 45.3 | 0.55 | Concentration-dependent aggregation observed |

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such techniques that provide complementary information about the thermal stability and phase transitions of a material. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is particularly useful for determining the thermal stability, decomposition temperatures, and the presence of volatile components like water or solvents. For this compound, a TGA scan would reveal the temperature at which it begins to decompose and the percentage of mass lost at each decomposition step. nih.gov This information is vital for establishing its thermal stability profile.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. abo.fi DTA can detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and solid-state phase transitions, even when no mass loss occurs. abo.fi For this compound, a DTA curve would show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization events. When used in combination, TGA and DTA offer a comprehensive understanding of a material's thermal behavior. abo.fi

Table 2: Representative Thermal Analysis Data for this compound

| Technique | Temperature Range (°C) | Observed Event | Mass Loss (%) | Description |

| TGA | 80 - 120 | Initial Mass Loss | ~5% | Loss of adsorbed or hydration water |

| TGA | 250 - 350 | Major Decomposition | ~60% | Onset of significant thermal decomposition of the organic moiety |

| DTA | ~210 | Endothermic Peak | N/A | Corresponds to the melting point of the compound |

| DTA | >250 | Exothermic Peak(s) | N/A | Corresponds to the energy released during decomposition |

Chromatography is a powerful set of laboratory techniques used for the separation, identification, and quantification of components within a mixture. Various chromatographic methods can be applied to assess the purity of this compound and separate it from potential impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the sample components between the two phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity is determined by the relative area of the main peak corresponding to the compound versus the area of any other peaks representing impurities.

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak indicating high purity |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds. This compound itself is a salt and is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert it into a volatile derivative.

Research has shown that 5-oxo-proline (pyroglutamate) can be successfully derivatized for GC-MS analysis. nih.govmdpi.com A common approach involves a two-step process: first, esterification of the carboxylic acid group (e.g., with methanolic HCl to form the methyl ester), followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride, PFPA). researchgate.net The resulting volatile derivative can then be separated by GC and identified by its characteristic mass spectrum, providing a highly specific method for analysis. nih.govresearchgate.net This approach is useful for confirming the identity of the 5-oxo-prolinate moiety and for detecting related volatile impurities.

Table 4: GC-MS Derivatization and Analysis Protocol for the 5-Oxo-Prolinate Moiety

| Step | Reagent/Condition | Purpose |

| Derivatization | ||

| Esterification | 2 M HCl in Methanol (CH₃OH) at 80°C | Converts the carboxylic acid to a volatile methyl ester. researchgate.net |

| Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate at 65°C | Converts the amine group to a volatile PFP amide derivative. researchgate.net |

| GC-MS Analysis | ||

| Column | Capillary column (e.g., DB-5ms) | Separates the derivatized compound from other components |

| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) | Provides high sensitivity for electronegative PFP derivatives. nih.gov |

| Detection | Mass Spectrometer | Identifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov The technique is performed in a narrow-bore capillary filled with an electrolyte solution. Because of its versatility, CE can be used to analyze a wide range of molecules, from small inorganic ions to large proteins and DNA fragments. nih.govnih.gov

For this compound, CE offers a direct method for the simultaneous analysis of both the lithium cation (Li⁺) and the 5-oxo-DL-prolinate anion. By selecting appropriate buffer conditions (pH, ionic strength) and capillary coatings, one can achieve efficient separation and detection of both ionic species in a single run. nih.gov This makes CE a powerful tool for purity assessment, quantitative analysis, and stability studies, providing orthogonal information to chromatographic techniques like HPLC.

Table 5: Potential Capillary Electrophoresis Parameters for Analysis

| Parameter | Condition | Rationale |

| Capillary | Fused Silica (uncoated or coated) | Provides a surface for the electroosmotic flow (EOF) |

| Background Electrolyte | Phosphate (B84403) or Borate buffer at a specific pH | Controls the charge of the analyte and the magnitude of the EOF |

| Applied Voltage | 15-30 kV | Driving force for the separation of ions |

| Detection | Indirect or Direct UV Absorbance | Allows for the detection of ions that may have low intrinsic UV absorbance |

| Expected Outcome | Two distinct peaks corresponding to Li⁺ and 5-oxo-DL-prolinate⁻ |

Chromatographic Techniques for Purity and Separation

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions. libretexts.orgresearchgate.net It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. libretexts.org In the context of the synthesis of this compound, TLC serves as an invaluable tool for tracking the conversion of 5-oxo-DL-proline to its corresponding lithium salt.

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). researchgate.net Compounds with a stronger affinity for the stationary phase travel shorter distances, while those with a higher affinity for the mobile phase travel further. This differential migration results in the separation of the components, which can then be visualized as distinct spots on the TLC plate.

In a typical synthesis of this compound from 5-oxo-DL-proline (also known as pyroglutamic acid) and a lithium base (e.g., lithium hydroxide), TLC can be employed to monitor the disappearance of the starting material, 5-oxo-DL-proline. wikipedia.org Aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate alongside reference spots of the pure starting material. libretexts.org

The choice of the mobile phase is critical for achieving good separation between the reactant and the product. For polar compounds like amino acids and their salts, a polar solvent system is generally required. researchgate.net A common mobile phase for separating amino acids is a mixture of n-butanol, acetic acid, and water. The relative polarities of the reactant (5-oxo-DL-proline) and the product (this compound) will influence their respective retention factors (Rf values), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is expected that the salt, being more polar, will have a lower Rf value than the corresponding carboxylic acid.

Visualization of the spots on the TLC plate can be achieved by various methods. Since amino acid derivatives are often not visible under UV light unless they contain a chromophore, chemical staining agents are commonly used. thieme-connect.de A common stain for amino acids is a ninhydrin solution, which reacts with the free amine group to produce a colored spot. However, since the amine in pyroglutamic acid is a part of a lactam ring, it may not react with ninhydrin. wikipedia.org An alternative visualization agent, such as potassium permanganate stain or iodine vapor, can be used to visualize the spots.

The progress of the reaction is monitored by observing the diminishing intensity of the spot corresponding to the starting material and the emergence and increasing intensity of the spot corresponding to the product. The reaction is considered complete when the spot for the starting material is no longer visible in the lane corresponding to the reaction mixture. libretexts.org

Below is a data table representing hypothetical results from monitoring the synthesis of this compound using TLC.

| Time (hours) | Reactant (5-oxo-DL-proline) Rf | Product (this compound) Rf | Observations |

|---|---|---|---|

| 0 | 0.65 | - | Single prominent spot corresponding to the starting material. |

| 1 | 0.65 | 0.30 | Reactant spot is still strong; a faint product spot is visible. |

| 2 | 0.65 | 0.30 | Intensity of the reactant spot has decreased; product spot is more prominent. |

| 3 | 0.65 | 0.30 | Reactant and product spots are of similar intensity. |

| 4 | 0.65 | 0.30 | Reactant spot is faint; product spot is the major spot. |

| 5 | - | 0.30 | Reactant spot is no longer visible; only the product spot is present. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For a compound like Lithium 5-oxo-DL-prolinate, these methods can elucidate the nature of the ionic bond between the lithium cation and the pyroglutamate (B8496135) anion, as well as the covalent bonds within the pyroglutamate ring.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations have been performed on the related L-pyroglutamic acid (LPGA) molecule using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set to analyze its electronic properties. researchgate.net

These studies reveal key aspects of the molecule's electronic character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a significant parameter. For L-pyroglutamic acid, this gap indicates its electronic stability. nih.gov

A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, another heterocyclic compound, calculated a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov Similar calculations for this compound would involve analyzing the molecular orbitals to understand the charge distribution, particularly the localization of electron density on the electronegative oxygen and nitrogen atoms and the electrostatic interaction with the lithium ion. researchgate.net

Table 1: Calculated Electronic Properties of L-Pyroglutamic Acid using TD-DFT/B3LYP/6-311++G(d,p) (Note: Data is for L-pyroglutamic acid as a proxy for this compound)

| Property | Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -0.65 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.56 eV |

| Ionization Potential (I) | 7.21 eV |

| Electron Affinity (A) | 0.65 eV |

This interactive table is based on data from theoretical studies on the parent acid and illustrates the type of information gained from DFT calculations.

Ab initio and semi-empirical methods are alternative approaches to studying molecular properties. Ab initio methods, like Møller-Plesset perturbation theory (MP2), derive results from first principles without experimental data. libretexts.org MP2 is one of the simplest methods to include electron correlation beyond the Hartree-Fock approximation, recovering about 80-90% of the correlation energy. fiveable.meq-chem.com However, it is computationally intensive, with costs scaling significantly with the size of the system. fiveable.me These methods are used for accurate calculations of geometries and energies. fiveable.me

Semi-empirical methods, such as PM3 (Parametric Method 3), are much faster because they use parameters derived from experimental data to simplify calculations. libretexts.orgscispace.com PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and is primarily used for organic molecules. uomustansiriyah.edu.iqwikipedia.org While less accurate than ab initio or DFT methods, semi-empirical approaches are suitable for large molecules and for obtaining initial geometries for more refined calculations. scielo.org.mx They can directly produce important thermodynamic parameters like heats of formation. scielo.org.mx

Table 2: Comparison of Computational Method Characteristics

| Method | Type | Key Feature | Common Application |

| DFT (B3LYP) | Density Functional Theory | Good balance of accuracy and cost | Electronic structure, molecular properties |

| MP2 | Ab Initio | Includes electron correlation | High-accuracy energy and geometry calculations |

| PM3 | Semi-Empirical | Fast, uses experimental parameters | Large molecules, initial geometry optimization |

This interactive table compares the general features of the discussed computational methods.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org The selection involves a trade-off between accuracy and computational cost. mit.edu

Larger basis sets include more functions to better represent the electronic wavefunction, leading to higher accuracy but also significantly increasing computation time. libretexts.org Common types include Pople basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). wikipedia.orgnih.gov

Key considerations in basis set selection include:

Polarization functions (e.g., the 'd' in 6-31G(d)) are added to allow for asymmetry in electron distribution, which is crucial for describing chemical bonds. wikipedia.org

Diffuse functions (e.g., the '++' in 6-311++G**) are important for describing anions, lone pairs, and excited states, as they allow orbitals to occupy a larger region of space. wikipedia.orgnih.gov

For a molecule like this compound, which contains an anion and heteroatoms with lone pairs, using a basis set with both polarization and diffuse functions, such as 6-311++G(d,p), is essential for obtaining reliable results for properties like electronic structure and intermolecular interactions. researchgate.netsciengine.com

Electron correlation refers to the interaction between electrons in a multi-electron system. The Hartree-Fock method, a foundational ab initio approach, treats each electron as moving in the average field of all other electrons and neglects instantaneous electron-electron repulsion. The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is the correlation energy.

Methods like Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory are post-Hartree-Fock methods designed to account for electron correlation. fiveable.me MP theory treats electron correlation as a perturbation to the Hartree-Fock solution, with MP2 being the most common level of theory. fiveable.meq-chem.comq-chem.com Including these effects is crucial for accurate predictions of molecular energies, geometries, and interaction energies. smu.edu For ionic compounds like this compound, accurately describing electron correlation is important for modeling the subtle electronic interactions that influence its structure and stability.

Molecular Interactions and Energetics

Understanding the interactions within and between molecules is key to predicting their behavior. Computational methods can quantify the strength and nature of these interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions can be quantified as a stabilization energy (E(2)).

In the context of the pyroglutamate anion, NBO analysis can reveal significant stabilization arising from electron delocalization. For example, in L-pyroglutamic acid, a strong interaction is observed between the lone pair orbitals of the carbonyl oxygen (O) and the anti-bonding π* orbitals of the adjacent C=O bond. This delocalization contributes to the stability of the lactam ring. Similar analyses for this compound would elucidate the intramolecular charge transfer and the nature of the bonding between the lithium ion and the carboxylate group.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for L-Pyroglutamic Acid (Note: Data is for L-pyroglutamic acid as a representative example)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(2) O(12) | π* (C(8)-O(11)) | 61.25 |

| LP(2) O(11) | σ* (C(8)-N(7)) | 29.07 |

| π (C(8)-O(11)) | π* (C(1)-C(2)) | 21.05 |

This interactive table showcases stabilization energies calculated via NBO analysis for the parent acid, indicating significant intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interactions. libretexts.orgwuxiapptec.com MEP maps illustrate regions of positive and negative electrostatic potential on the electron density surface, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.netuni-muenchen.de These maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

Despite the utility of this technique, a specific Molecular Electrostatic Potential (MEP) map for this compound has not been found in the reviewed literature. General principles suggest that the oxygen atoms of the carboxylate and lactam carbonyl groups would exhibit negative electrostatic potential, making them likely sites for interaction with the lithium cation and other electrophiles. Conversely, the lithium ion and the N-H group proton would be associated with positive electrostatic potential.

Orbital Interaction Analysis

Orbital interaction analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides insights into the electronic structure of a molecule by examining the interactions between filled and empty orbitals. This analysis can elucidate hyperconjugative effects, charge transfer, and the nature of chemical bonds.

No specific orbital interaction analysis for this compound was identified in the conducted searches. A theoretical study on proline, a related compound, utilized Density Functional Theory (DFT) to analyze NBO interactions and calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its conformational preferences. researchgate.net A similar analysis for this compound would be expected to reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as the ionic interaction between the lithium cation and the carboxylate anion.

Conformational Analysis and Dynamics

Computational Conformational Search and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is typically achieved through computational methods that systematically search the conformational space and perform energy minimization calculations.

Specific computational conformational search and energy minimization studies for this compound are not available in the public literature. Such a study would be valuable in determining the preferred coordination geometry of the lithium ion with the 5-oxo-DL-prolinate anion and the puckering of the five-membered ring.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules in solution, providing insights into solvation, ion mobility, and structural dynamics. mdpi.comresearchgate.net

Reaction Mechanism Studies

Transition State Characterization and Reaction Pathway Elucidation

Computational studies of reaction mechanisms involve identifying transition states and mapping out the energy profile of a reaction pathway. This provides a detailed understanding of the chemical transformation process.

There is no information available in the searched literature regarding the computational characterization of transition states or the elucidation of reaction pathways specifically involving this compound. However, studies on the enzymatic hydrolysis of 5-oxo-L-proline by 5-oxoprolinase suggest a mechanism involving the formation of a phosphorylated tetrahedral intermediate. nih.govnih.gov Additionally, research has explored the non-enzymatic, pH-dependent formation of pyroglutamic acid from N-terminal glutamic acid residues in proteins, which proceeds through an intramolecular cyclization reaction. researchgate.netnih.gov These studies provide a basis for potential future computational investigations into the reaction mechanisms of 5-oxo-prolinate derivatives.

Stereochemical Course Prediction in Lithium-Mediated Reactions

The stereochemical outcome of reactions involving the enolate of 5-oxo-prolinate is of significant interest in synthetic chemistry. While specific studies on the lithium enolate of this compound are not extensively documented, the principles governing the stereoselectivity of lithium-mediated reactions can be applied. The geometry of the lithium enolate, whether (E) or (Z), is crucial in determining the stereochemical course of subsequent reactions, such as aldol (B89426) additions.

The formation of lithium enolates using bases like lithium diisopropylamide (LDA) in aprotic solvents often proceeds via a six-membered chair-like transition state. The stereochemistry of this transition state, influenced by steric interactions between the substituents on the pyrrolidone ring and the base, dictates the geometry of the resulting enolate. This enolate geometry, in turn, controls the diastereoselectivity of C-C bond formation when the enolate reacts with an electrophile. For instance, in reactions with chiral enones, the stereoselectivity can be high, leading preferentially to either syn or anti products depending on the enolate's configuration researchgate.net. The non-vertical approach of the electrophile to the enolate's Highest Occupied Molecular Orbital (HOMO) means that steric factors in the transition state play a dominant role in determining the product's stereochemistry.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to explore the interactions of this compound with biological systems and to predict its physicochemical properties.

Homology modeling, or comparative modeling, is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and a known three-dimensional structure of a related homologous protein (the "template"). wikipedia.org This method is particularly useful when the crystal structure of a receptor of interest is unavailable.

For systems related to 5-oxo-prolinate, homology modeling has been successfully applied. For example, three-dimensional models for the catalytic domains of pyroglutamyl peptidase II (PPII), an enzyme that specifically removes N-terminal pyroglutamyl residues, have been constructed. nih.gov PPII belongs to the M1 metallopeptidase family, and by using the known structures of related aminopeptidases as templates, researchers can build models to understand the unique specificity of PPII for the pyroglutamyl (5-oxo-prolyl) residue. nih.gov These models provide insights into the key amino acid residues in the active site that are responsible for substrate recognition and binding, which is critical information for designing specific inhibitors or modulators. wikipedia.orgnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This technique is extensively used to understand the interaction between a ligand, such as 5-oxo-prolinate, and its receptor at a molecular level.

From a theoretical perspective, docking studies on derivatives of 5-oxo-proline have provided valuable insights into their binding modes with various receptors. For instance, new 1,3-diaryl-5-oxo-proline derivatives have been docked into a homology model of the endothelin A receptor (ETAR). mdpi.comresearchgate.net These studies help to elucidate the structural elements required for affinity and selectivity, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and specific residues in the receptor's binding pocket. mdpi.comresearchgate.net The results from docking simulations can guide the rational design of new compounds with improved binding affinity and biological activity. nih.govmdpi.com

Table 1: Examples of Receptors Studied with 5-Oxo-proline Derivatives via Molecular Docking

| Receptor | Ligand Type | Therapeutic Area | Key Findings from Docking |

| :--- | :--- | :--- | :--- |

| Endothelin A Receptor (ETAR) | 1,3-diaryl-5-oxo-proline derivatives | Various (e.g., cardiovascular) | Identified structural requirements for affinity and selectivity. mdpi.comresearchgate.net |

| Pyroglutamyl Peptidase II (PPII) | Thyrotropin-releasing hormone (

This table is generated based on data from studies on derivatives of 5-oxo-proline.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting and understanding the non-linear optical (NLO) properties of materials. While direct computational studies on this compound are limited, research on related L-proline (B1679175) lithium complexes and other amino acid-based materials provides a strong theoretical framework. ijert.org

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations are commonly used to compute this property. For related compounds like L-proline lithium chloride monohydrate (LPLCM) and L-proline lithium bromide monohydrate (LPLBM), theoretical calculations have shown significant NLO properties. The calculated first-order hyperpolarizability for these molecules is substantially higher than that of the prototype urea molecule, indicating their potential as NLO materials.

The electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical factor. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer, a key mechanism for NLO activity. nih.gov The presence of the lithium ion can influence the electronic distribution within the 5-oxo-prolinate molecule, potentially enhancing its NLO response.

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups within the molecule facilitates charge transfer upon excitation by an intense light source, which is the origin of the NLO effect. In this compound, the carboxylate and amide groups can participate in such charge transfer processes.

Metal-Ligand Interactions: The coordination of the lithium ion to the 5-oxo-prolinate ligand can significantly modify the electronic properties of the molecule. Metal complexes often exhibit enhanced NLO responses compared to the free ligands due to metal-to-ligand or ligand-to-metal charge transfer transitions. nih.govresearchgate.net

Crystal Packing: For bulk materials, the arrangement of molecules in the crystal lattice is critical. A non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects like second-harmonic generation (SHG).

Theoretical calculations on related systems suggest that semiorganic materials combining amino acids with inorganic salts, like this compound, are promising candidates for NLO applications due to the synergistic combination of the organic component's high NLO susceptibility and the inorganic component's favorable thermal and mechanical properties. ijert.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium pyroglutamate |

| 5-oxo-prolinate |

| Pyroglutamate |

| Lithium diisopropylamide (LDA) |

| L-proline lithium chloride monohydrate (LPLCM) |

| L-proline lithium bromide monohydrate (LPLBM) |

| Urea |

| Thyrotropin-releasing hormone |

| Atrasentan |

| 1,3-diaryl-5-oxo-proline |

Coordination Chemistry of Lithium 5 Oxo Dl Prolinate

Synthesis and Characterization of Lithium-Pyrrolidone Complexes

The synthesis and characterization of complexes involving lithium and pyrrolidone-based ligands, such as 5-oxo-DL-prolinate, have been a subject of scientific investigation. These studies provide insights into the formation and properties of these coordination compounds.

Formation of Discrete Coordination Compounds

Research has demonstrated the formation of discrete coordination compounds between lithium and pyrrolidone-based ligands. The specific nature of these compounds is influenced by the reaction conditions and the stoichiometry of the reactants. The interaction between the lithium ion and the ligand can lead to the formation of well-defined molecular structures.

Synthesis of Lithium Complexes with Related Ligands

The synthesis of lithium complexes is not limited to 5-oxo-DL-prolinate but extends to a variety of related ligands. The methodologies employed in these syntheses often involve the reaction of a lithium salt with the respective ligand in a suitable solvent. The choice of solvent and reaction temperature can play a crucial role in the crystallization and isolation of the desired complex.

Influence of Anionic Ligands on Lithium Coordination

The coordination of lithium is significantly influenced by the nature of the anionic ligands present in the reaction mixture. Different anions can lead to the formation of complexes with varying structures and coordination numbers for the lithium cation. This highlights the competitive nature of ligand binding to the lithium center.

Structural Aspects of Coordination

The structural analysis of lithium 5-oxo-DL-prolinate complexes provides valuable information about the coordination environment of the lithium cation and the factors that contribute to the stability of these complexes.

Coordination Environment of the Lithium Cation

In its complexes, the lithium cation typically exhibits a preference for a tetrahedral coordination environment. However, the specific coordination number and geometry can vary depending on the steric and electronic properties of the ligands involved. The 5-oxo-DL-prolinate ligand can coordinate to the lithium ion through the oxygen atoms of the carboxylate and amide groups.

Electronic Structure and Bonding in Lithium Complexes

Investigation of Metal-Ligand Bonding Characteristics

The nature of the bonding between lithium and its coordinating ligands has been a subject of extensive investigation, primarily through computational and theoretical methods. These studies are crucial for understanding the structure, stability, and reactivity of lithium complexes. The interaction, often termed a "lithium bond," is a non-covalent interaction that shares some characteristics with the more familiar hydrogen bond.

Ab initio calculations, often at the MP2 level of theory, and density functional theory (DFT) have been employed to explore the geometry, vibrational frequencies, and binding energies of lithium complexes. These studies consistently indicate that the electrostatic force plays a predominant role in the formation of the lithium bond. In a typical A-Li···B complex, the single valence electron of lithium is significantly displaced toward the more electronegative atom 'A', resulting in a polar A-Li molecule. This polarity facilitates a strong electrostatic interaction with the electron-donor 'B'.

In certain systems, particularly those involving organolithium species, a more significant degree of covalent character in the Li-C and Li-H bonds has been identified. Computational data, supported by experimental evidence such as large one-bond ¹³C–⁷Li NMR coupling constants, suggest non-negligible covalency arising from orbital overlap and shared electron density. For example, computational studies on the coordination of organolithium molecules to dimolybdenum cores have revealed five-center, six-electron bonding within the resulting metallacycles, where the Li-C and Li-H interactions, while predominantly ionic, possess a distinct covalent component.

Electron-Electron Interactions in Reduced Systems

The study of electron-electron interactions in reduced lithium systems is fundamental to understanding the properties of materials where lithium exists in a low or zero oxidation state, most notably in lithium metal. In such systems, the collective behavior of the valence electrons, rather than localized metal-ligand bonds, governs the material's electronic properties.

Investigations into the electrical resistivity of lithium metal at low temperatures provide significant insight into these interactions. At liquid helium temperatures, the electrical resistivity is primarily governed by electron-electron and electron-phonon scattering. Experimental results for lithium metal clearly show a T²-dependent term in the electrical resistivity, which is a characteristic signature of dominant electron-electron (e-e) scattering processes.

Theoretical models used to understand these phenomena consider the collisions between electrons in the metallic lattice. For a scattering event to contribute to resistivity, it must result in a net change in the total momentum of the electron system. In this context, electron-electron Umklapp scattering processes are particularly important. These processes, which involve the crystal lattice to conserve momentum, are effective in contributing to electrical resistivity. Simplified models using a spherical Fermi surface and isotropic transition probabilities have been used to evaluate the contribution of these Umklapp processes. The results from these calculations for lithium metal compare favorably with experimental observations, underscoring the importance of electron-electron interactions in determining the electronic transport properties of its most reduced form.

Table 3: Investigated Properties of Lithium-Containing Systems

| System | Method of Investigation | Key Property Investigated | Finding |

| HLi-NCH-NCH Trimer | Ab initio (MP2/6-311++G(2d,2p)) | Interplay of lithium and hydrogen bonds | Cooperative energy enhancement observed; electrostatic forces dominate lithium bonding. |

| A-Li···B Complexes | Ab initio (MP2/6-311++G(d,p)) | Nature of the lithium bond | The lithium bond is substantially stronger than the analogous hydrogen bond. |

| Organolithium-Dimolybdenum Complexes | X-ray, NMR, Computational Studies | Covalency in Li-C and Li-H bonds | Significant covalent character indicated by large NMR coupling constants and computational data. |

| Lithium Metal | Experimental (Resistivity Measurement) | Electron-electron interactions | A T² dependence of resistivity at low temperatures indicates dominant e-e scattering. |

This table summarizes key findings from theoretical and experimental investigations into the electronic properties and bonding of lithium systems.

Biochemical and Enzymatic Transformations of the 5 Oxo Dl Prolinate Moiety Non Clinical

Role in Amino Acid Metabolic Pathways

The 5-oxo-DL-prolinate anion is a racemic mixture of D- and L-5-oxoproline. The metabolic relevance of this compound is primarily understood through the lens of the L-enantiomer, which is an intermediate in the γ-glutamyl cycle.

The key enzyme responsible for the metabolism of 5-oxoproline is 5-oxo-L-prolinase (also known as pyroglutamate (B8496135) hydrolase, EC 3.5.2.9). This enzyme is highly specific for the L-enantiomer of 5-oxoproline. isnff-jfb.com Studies using a racemic mixture of DL-[14C]-5-oxoproline as a substrate have demonstrated that only 50% of the radiolabeled substrate is converted to glutamate (B1630785). This strongly indicates that 5-oxo-L-prolinase is stereospecific and does not act on the D-enantiomer of 5-oxoproline. Therefore, in the context of Lithium 5-oxo-DL-prolinate, only the L-moiety is directly metabolized by this primary enzymatic pathway.

5-Oxo-L-prolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.gov This reaction is a crucial step in the γ-glutamyl cycle, a metabolic pathway involved in the synthesis and degradation of glutathione (B108866), as well as in the transport of amino acids across cell membranes. The conversion of 5-oxo-L-proline to L-glutamate "opens" the cyclic structure, allowing the carbon and nitrogen to be re-utilized in other metabolic pathways. nih.gov The equilibrium of this reaction strongly favors the formation of L-glutamate. nih.gov

The enzymatic activity of 5-oxo-L-prolinase is dependent on the presence of specific cofactors. The hydrolysis of 5-oxo-L-proline to L-glutamate is an endergonic reaction that is coupled to the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). nih.gov This ATP-dependent mechanism provides the necessary energy to drive the reaction forward. In addition to ATP, the enzyme requires the presence of potassium (K+) and magnesium (Mg2+) ions for optimal activity. nih.gov

| Cofactor/Nucleotide | Requirement for 5-Oxo-L-prolinase Activity |

| ATP | Essential; provides the energy for the reaction. |

| K+ | Required for optimal enzyme function. |

| Mg2+ | Required for optimal enzyme function. |

The catalytic efficiency of 5-oxo-L-prolinase has been characterized by its kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, provides insight into the enzyme's affinity for its substrates. The enzyme exhibits a broad pH range of activity, with optimal functioning under physiologically relevant conditions.

| Enzyme | Substrate | Km (mM) | Optimal pH |

| 5-Oxo-L-prolinase | 5-oxo-L-proline | < 0.1 | ~7.8 |

| 5-Oxo-L-prolinase | ATP | ~0.1 | ~7.8 |

5-Oxoproline is metabolically linked to proline and glutamate. Proline is biosynthesized from L-glutamate through a series of enzymatic reactions. Glutamate is first converted to glutamate-5-semialdehyde, which then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). P5C is subsequently reduced to proline by the enzyme pyrroline-5-carboxylate reductase.

The degradation of proline reverses this process, with proline being oxidized back to P5C and then to glutamate. 5-Oxoproline is formed as part of the γ-glutamyl cycle when γ-glutamyl amino acids are converted by γ-glutamylcyclotransferase. nih.gov The subsequent conversion of 5-oxo-L-proline to L-glutamate by 5-oxo-L-prolinase allows for the salvage of the glutamate moiety. nih.gov

Enzymatic Stability and Transformations of Derivatives

The stability of the 5-oxoprolinate moiety can be influenced by its incorporation into larger molecules, such as peptides. When 5-oxoproline (pyroglutamic acid) is located at the N-terminus of a peptide chain, it confers significant resistance to degradation by aminopeptidases. This is because the cyclic structure of the pyroglutamyl residue lacks the free amino group that is typically required for recognition and cleavage by these enzymes.

Studies on pyroglutamyl peptides have shown that they are resistant to in vitro digestion by exopeptidases. isnff-jfb.com This enzymatic stability suggests that derivatives of 5-oxoprolinate, particularly those where it forms the N-terminus of a peptide, are likely to have a longer biological half-life compared to peptides with a free N-terminus.

While the 5-oxoprolinate ring itself is stable against many peptidases, specific enzymes such as pyroglutamyl peptidases are capable of cleaving the pyroglutamyl residue from the N-terminus of peptides. This enzymatic action would release the 5-oxoproline, which could then potentially enter the metabolic pathways described above if it is the L-enantiomer.

Stability of Prodrugs and Analogs Containing the 5-oxo-proline Moiety

The stability of prodrugs and analogs that include the 5-oxo-proline (pyroglutamic acid) moiety is a critical factor in their design and potential therapeutic application. The inherent chemical and enzymatic stability of the 5-oxo-proline ring and its influence on adjacent chemical bonds are of particular interest.

The pyroglutamyl-peptide bond is notably labile under acidic conditions. nih.gov Studies have shown that in the presence of dilute hydrochloric acid, the N-terminal portion of peptides containing pyroglutamic acid undergoes hydrolysis. This process can lead to two primary degradation products: the opening of the pyrrolidone ring of the pyroglutamic acid residue and the cleavage of the bond between the pyroglutamic acid and the adjacent amino acid. nih.gov The rate of these reactions is influenced by temperature, with the ring-opening reaction being significantly reduced at lower temperatures. nih.gov

From a prodrug perspective, where controlled release of an active compound is desired, both chemical and enzymatic stability are crucial. Generally, the stability of amino acid ester prodrugs increases with the length of the linker connecting the amino acid to the parent drug. nih.gov These prodrugs tend to be more stable at acidic pH compared to basic conditions. nih.gov While specific data on a wide range of 5-oxo-proline-containing prodrugs is limited, the principles of peptide and prodrug stability suggest that the inherent characteristics of the pyroglutamyl moiety and its interaction with neighboring residues would be key determinants of their stability and release kinetics. The formation of the pyroglutamate structure itself can be a stability-enhancing modification in peptides, protecting them from degradation by exopeptidases. researchgate.net

Protein-Protein Interactions involving Proline-Containing Sequences

Proline-rich sequences are pivotal in mediating a vast array of protein-protein interactions that are fundamental to cellular signaling and assembly of protein complexes. The unique cyclic structure of proline imposes conformational constraints on the polypeptide chain, often leading to the formation of a left-handed polyproline type II (PPII) helix. This extended conformation serves as a recognition motif for various protein-protein interaction domains.

Among the most well-characterized proline-recognition domains are the Src Homology 3 (SH3) domains and the WW domains.

SH3 Domains: These domains typically bind to proline-rich peptides that contain a minimal consensus core motif of PXXP, where 'P' is proline and 'X' is any amino acid. The binding affinity and specificity are further determined by the residues flanking this core motif. rutgers.edu For example, the SH3 domain of the c-Src protein recognizes a consensus sequence of RPLPXXP, with the N-terminal arginine playing a crucial role in the binding specificity. wikipedia.org The interaction occurs through hydrophobic pockets on the surface of the SH3 domain that accommodate the proline residues of the ligand. scirp.org The binding affinity of these interactions is typically in the micromolar range, which allows for transient and dynamic associations essential for signal transduction. scirp.org

WW Domains: Named for two conserved tryptophan (W) residues, WW domains are smaller protein modules, generally composed of about 40 amino acids, that also recognize proline-rich sequences. researchgate.net They are classified into different groups based on their ligand specificity. For instance, Group I WW domains recognize the PPXY motif (where Y is tyrosine). thieme-connect.de Other WW domains can bind to PPLP motifs or proline/arginine-containing sequences. thieme-connect.denih.gov Similar to SH3 domains, the interaction with proline-rich ligands allows for the assembly of multiprotein networks involved in processes like transcription and RNA processing. thieme-connect.de The binding specificity of WW domains is achieved through variable loops adjacent to the proline-binding groove, which can interact with key residues in the ligand, such as a phosphorylated serine or a tyrosine. nih.gov

The table below summarizes the consensus binding motifs for these two prominent proline-recognition domains.

| Domain | Consensus Binding Motif(s) | Key Features of Interaction |

| SH3 Domain | PXXP, RPLPXXP | Binds to polyproline type II helices; specificity conferred by flanking residues and additional contacts. rutgers.eduwikipedia.orgscirp.org |

| WW Domain | PPXY, PPLP, p(S/T)P | Recognizes various proline-containing motifs; specificity can be modulated by phosphorylation. researchgate.netthieme-connect.denih.gov |

Biochemical Characterization Methods

The study of enzymes involved in the metabolism of the 5-oxo-prolinate moiety requires robust methods for their purification and the characterization of their activity.

Enzyme Purification Techniques (e.g., Gel Filtration)

The purification of enzymes from a complex mixture of proteins is a fundamental step in their biochemical characterization. A multi-step purification strategy is often employed, combining various chromatographic techniques. Gel filtration chromatography, also known as size-exclusion chromatography, is a common and crucial step in this process. This technique separates proteins based on their molecular size.

A notable example is the purification of a novel, ATP-independent 5-oxoprolinase from the bacterium Alcaligenes faecalis N-38A. nih.gov The purification protocol involved several steps, culminating in a highly purified enzyme preparation. After initial steps including ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography, the concentrated enzyme solution was subjected to Sephadex G-100 gel filtration. This step effectively separated the 5-oxoprolinase from remaining protein contaminants of different molecular weights. nih.gov

The following interactive data table summarizes the purification of this novel 5-oxoprolinase, illustrating the effectiveness of each step in increasing the specific activity and purity of the enzyme.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Cell Extract | 10,100 | 6,160 | 0.61 | 100 | 1 |

| Ammonium Sulfate | 3,130 | 5,630 | 1.80 | 91.4 | 2.95 |

| DEAE-Toyopearl | 335 | 3,950 | 11.8 | 64.1 | 19.3 |

| Phenyl-Toyopearl | 59.5 | 2,740 | 46.1 | 44.5 | 75.6 |

| Hydroxyapatite | 14.5 | 1,810 | 125 | 29.4 | 205 |

| Sephadex G-100 | 10.3 | 1,020 | 5,960 | 16.6 | 9,770 |

Data adapted from Nishimura, A., et al. (1999). Applied and Environmental Microbiology, 65(2), 712-717. nih.gov

Substrate Specificity Studies

Determining the substrate specificity of an enzyme is essential for understanding its biological function. This is typically achieved by measuring the enzyme's activity with a range of potential substrates and determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

The enzyme 5-oxoprolinase (ATP-hydrolyzing) from rat kidney has been purified and its substrate specificity has been characterized. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate in an ATP-dependent manner. nih.govnih.gov Kinetic analysis of the forward reaction revealed that the enzyme follows a sequential mechanism with both 5-oxo-L-proline and MgATP2- as substrates. nih.gov

The limiting Michaelis constants (Km) for 5-oxo-L-proline and MgATP2- were determined to be 31.6 µM and 172.7 µM, respectively. nih.gov This indicates a relatively high affinity of the enzyme for its primary substrate, 5-oxo-L-proline. The turnover number for the forward reaction was calculated to be 7.0 min-1. nih.gov

Another class of enzymes that act on the 5-oxo-proline moiety are the pyroglutamyl aminopeptidases. These enzymes are specific for cleaving the N-terminal pyroglutamic acid from peptides and proteins. researchgate.net Studies on the substrate specificity of pyroglutamyl aminopeptidase (B13392206) have shown that it is highly specific for the five-membered ureido ring of pyroglutamic acid at the N-terminus and does not significantly hydrolyze peptides with a six-membered ureido ring in the same position. This high degree of specificity is crucial for its biological role in protein processing and for its use as a tool in protein sequencing. researchgate.net

The following interactive data table presents the kinetic parameters for the substrates of rat kidney 5-oxoprolinase.

| Substrate | Michaelis Constant (Km) (µM) | Maximum Forward Rate (Vmax) (µmol/min) | Turnover Number (min-1) |

| 5-oxo-L-proline | 31.6 ± 2.3 | 1.2 ± 0.02 | 7.0 |

| MgATP2- | 172.7 ± 11.5 | 1.2 ± 0.02 | 7.0 |

Data adapted from Wendel, A., & Flügge, U. I. (1975). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 356(6), 873-880. nih.gov

Comparative Studies with Other Lithium Salts

Structural and Chemical Comparisons of Lithium Salts

The structural and chemical characteristics of lithium salts are fundamentally influenced by the nature of the anionic counterpart to the lithium cation (Li⁺). Lithium 5-oxo-DL-prolinate, an organic salt, presents a more complex structure compared to simple inorganic lithium salts like lithium chloride (LiCl) or lithium carbonate (Li₂CO₃).

Crystal Structure:

This compound: The crystal structure is characterized by the presence of the 5-oxo-DL-prolinate anion, which contains both a carboxylate group and a cyclic amide (lactam). This allows for the formation of intricate coordination networks. The lithium cation can coordinate with the oxygen atoms of both the carboxylate and the amide groups, potentially leading to the formation of coordination polymers. iaea.org The specific arrangement of these ions in the crystal lattice will be influenced by factors such as hydrogen bonding involving the amide N-H group.

Lithium Chloride (LiCl): In contrast, lithium chloride adopts a simple cubic crystal structure, specifically the rock salt (halite) structure. In this lattice, each Li⁺ ion is octahedrally coordinated to six Cl⁻ ions, and each Cl⁻ ion is similarly coordinated to six Li⁺ ions. materialsproject.org The bonding is predominantly ionic.

Lithium Carbonate (Li₂CO₃): The crystal structure of lithium carbonate is more complex than LiCl but still based on a simple inorganic anion. It exists in a monoclinic crystal system where each lithium ion is coordinated to oxygen atoms from the carbonate anions.

The presence of the organic prolinate anion introduces a degree of structural versatility not seen in simple inorganic salts. The potential for varied coordination modes and intermolecular interactions like hydrogen bonding can lead to the formation of diverse solid-state architectures, including one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. rsc.org

Interactive Data Table: Comparison of Structural Properties

| Property | This compound | Lithium Chloride | Lithium Carbonate |

| Anion | 5-oxo-DL-prolinate | Chloride (Cl⁻) | Carbonate (CO₃²⁻) |

| Bonding | Ionic with covalent character | Predominantly Ionic | Ionic |

| Crystal System | Likely complex (e.g., monoclinic, orthorhombic) | Cubic (Rock Salt) | Monoclinic |

| Coordination | Li⁺ coordinated to carboxylate and amide oxygens | Octahedral Li⁺ (6-coordinate) | Li⁺ coordinated to carbonate oxygens |

| Polymerism | Potential for coordination polymers | No | No |

Reactivity Differences in Organic Synthesis

The nature of the anion in a lithium salt can significantly impact its reactivity and utility in organic synthesis, primarily by influencing the basicity, nucleophilicity, and Lewis acidity of the lithium cation.

Basicity and Nucleophilicity:

This compound: The 5-oxo-DL-prolinate anion is the conjugate base of a carboxylic acid and is therefore a weak base. While not as strong as organolithium reagents or lithium amides, it can function as a mild base in certain reactions. Its nucleophilicity is centered on the carboxylate oxygen atoms.

Lithium Chloride (LiCl): The chloride anion is a very weak base and a poor nucleophile in most organic solvents. Its primary role in organic reactions is often as a source of soluble lithium cations or to influence the aggregation state of other organolithium species.

Lithium Carbonate (Li₂CO₃): Lithium carbonate is a moderately strong base and is commonly used in organic synthesis for deprotonation reactions, particularly in palladium-catalyzed cross-coupling reactions.

Role in Aldol (B89426) Reactions:

Lithium enolates are key intermediates in aldol reactions. chemtube3d.commakingmolecules.com The formation and reactivity of these enolates can be influenced by the presence of other lithium salts. For instance, pre-formed lithium enolates react cleanly with aldehydes. chemtube3d.com While this compound itself is not a strong enough base to generate enolates from less acidic ketones, its enolate, if formed by a stronger base, would exhibit reactivity influenced by the coordination of the lithium cation. The presence of the amide group in the prolinate structure could potentially chelate the lithium ion, affecting the stereochemical outcome of subsequent reactions. This is in contrast to the use of lithium amide bases like lithium diisopropylamide (LDA), which are commonly used to generate lithium enolates for aldol reactions. youtube.com The choice of the lithium salt can influence the aggregation state of the enolate, which in turn affects its reactivity and the stereoselectivity of the aldol addition.

Coordination Behavior Comparisons with Other Lithium Complexes

The coordination chemistry of the lithium ion is a crucial aspect of its function in various chemical systems. The small size of the Li⁺ ion typically results in coordination numbers ranging from 4 to 6. iaea.org The nature of the ligand plays a significant role in determining the geometry and stability of the resulting lithium complex.

This compound: The 5-oxo-DL-prolinate anion acts as a bidentate or potentially bridging ligand, coordinating to the lithium ion through the oxygen atoms of the carboxylate group and the amide carbonyl group. This chelation can lead to the formation of stable five- or six-membered rings involving the lithium ion. The coordination can result in discrete molecular complexes or extend into polymeric structures. rsc.org The specific coordination geometry around the lithium ion in such a complex could be tetrahedral or octahedral, depending on the stoichiometry and the presence of other coordinating species like solvent molecules.

Lithium Chloride Complexes: In the presence of coordinating solvents or ligands, the Li⁺ ion from LiCl can form various complexes. For example, in aqueous solution, it exists as the hexa-aqua complex, [Li(H₂O)₆]⁺. With other ligands, it can form complexes with different coordination numbers and geometries. However, the chloride ion itself is a weak ligand.

Other Lithium Carboxylate Complexes: The coordination behavior of this compound can be compared to other lithium carboxylates. For instance, lithium complexes with aliphatic carboxylic acids have been shown to form multidimensional coordination polymers with varying inorganic motifs. rsc.org The presence of the additional coordinating amide group in the prolinate ligand offers the potential for more intricate and stable coordination structures compared to simple carboxylates. Studies on other lithium complexes with ligands containing both nitrogen and oxygen donor atoms have shown the formation of trigonal bipyramidal and other complex coordination geometries. iaea.org

Interactive Data Table: Comparison of Coordination Behavior

| Feature | This compound Complex | Lithium Chloride Complex | Lithium Carbonate Complex |

| Ligand(s) | 5-oxo-DL-prolinate anion, solvent molecules | Solvent molecules, other added ligands | Carbonate anion, solvent molecules |

| Primary Donor Atoms | Oxygen (carboxylate & amide) | Oxygen, Nitrogen, etc. (from solvent/ligand) | Oxygen (carbonate) |

| Chelation | Yes (bidentate) | Possible with appropriate ligands | Yes (bidentate) |

| Typical Coordination Number | 4-6 | 4-6 | 4-6 |

| Potential Geometries | Tetrahedral, Octahedral, Trigonal Bipyramidal | Tetrahedral, Octahedral | Tetrahedral, Octahedral |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Lithium 5-oxo-DL-prolinate and Derivatives

The development of efficient and scalable synthetic routes is paramount for the future investigation and application of this compound. Current methods often rely on simple acid-base neutralization. Future research could explore more sophisticated and controlled synthetic strategies.

One promising avenue is the use of organolithium reagents in a salt metathesis reaction. wikipedia.orgsaylor.org For instance, reacting a soluble pyroglutamate (B8496135) salt (e.g., sodium or potassium 5-oxo-DL-prolinate) with an organolithium compound could offer a clean and high-yield pathway to the desired lithium salt, particularly for generating anhydrous forms. wikipedia.orgsaylor.org